N-butyl-1-phenylmethanesulfonamide
Description
Contextualization of N-butyl-1-phenylmethanesulfonamide within the Broader Field of Sulfonamide Chemistry
Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone of medicinal chemistry, primarily due to the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. wikipedia.orgajchem-b.com The sulfonamide moiety is considered a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its presence in a molecule can impart a range of physicochemical properties, such as improved stability, the ability to form hydrogen bonds, and a three-dimensional structure that can facilitate binding to biological targets. nih.gov
This compound can be classified as a secondary N-alkylated sulfonamide. The phenylmethane (or benzyl) portion of the molecule provides a non-polar, aromatic character, while the sulfonamide group introduces polarity and the capacity for hydrogen bonding. The n-butyl group further contributes to the lipophilicity of the compound. The interplay of these structural features would be expected to govern its solubility, reactivity, and biological activity.
Historical Trajectories and Milestones in Research Pertaining to this compound
Specific historical milestones for this compound are not readily found in the existing literature, suggesting it has not been a primary focus of major research endeavors. However, the history of sulfonamides as a class is rich and provides a backdrop for understanding the potential relevance of this compound.
The era of sulfonamide research began in the 1930s with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk. researchgate.netkarger.com This breakthrough, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that the active agent was sulfanilamide, a metabolite of Prontosil. karger.com This discovery ushered in the age of chemotherapy and led to the synthesis of thousands of sulfonamide derivatives in the quest for improved efficacy and broader applications. wikipedia.org
The development of sulfonamides has since expanded beyond antibacterial agents to include drugs with a wide array of pharmacological activities, such as diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgajchem-b.com The synthesis of N-substituted sulfonamides has been a key strategy in modulating their biological activity and pharmacokinetic properties. nih.gov
Significance of this compound as a Structural Motif in Chemical Synthesis and Biological Studies
The this compound structure contains two key motifs: the N-butylsulfonamide and the phenylmethane (benzyl) group. The sulfonamide functional group is of immense importance in drug design and discovery. nih.govnih.gov It is a bioisostere of carboxylic acids and amides, meaning it can often replace these groups in a molecule without a significant loss of biological activity, while potentially improving properties such as metabolic stability. tcichemicals.com
The N-alkylation of sulfonamides is a common strategy in medicinal chemistry to fine-tune the lipophilicity and steric bulk of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. researchgate.netorganic-chemistry.org The butyl group in this compound provides a simple, flexible alkyl chain that can explore hydrophobic pockets in protein binding sites.
The phenylmethane group is a ubiquitous structural element in organic chemistry and pharmaceuticals. It can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, which are crucial for molecular recognition processes.
In chemical synthesis, N-substituted sulfonamides can serve as versatile intermediates. The sulfonamide nitrogen can be further functionalized, and the group can act as a protecting group for amines.
Overview of Principal Research Domains Investigated for this compound
While direct research on this compound is limited, the activities of related compounds suggest potential areas of investigation. Phenylmethanesulfonamide (B180765) itself has been noted for its potential to inhibit cancer cell proliferation and its anti-inflammatory properties, possibly through the inhibition of prostaglandin (B15479496) synthesis. biosynth.comcymitquimica.com
Given the broad biological activities of the sulfonamide class, this compound could be a candidate for screening in various therapeutic areas. These include, but are not limited to:
Antimicrobial Activity: As a sulfonamide, it could be investigated for antibacterial or antifungal properties. nih.gov
Anticancer Activity: The structural similarity to other sulfonamides with anticancer properties makes this a plausible area of research. nih.gov
Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors, for example, of carbonic anhydrases. ajchem-b.com
Neurological Activity: Some sulfonamides exhibit activity in the central nervous system.
The synthesis of this compound would likely proceed via the reaction of phenylmethanesulfonyl chloride with n-butylamine. sigmaaldrich.cn This straightforward synthetic accessibility makes it a viable candidate for inclusion in compound libraries for high-throughput screening to explore its biological potential.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-butyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-9-12-15(13,14)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
MTNVHLMOGSREBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Butyl 1 Phenylmethanesulfonamide and Its Structural Analogs
Established Synthetic Pathways to N-butyl-1-phenylmethanesulfonamide
The traditional synthesis of this compound typically involves a two-step process: the formation of 1-phenylmethanesulfonyl chloride followed by its reaction with n-butylamine. This foundational method, while reliable, has been the subject of numerous optimization studies to enhance its efficiency and purity.
A common route to the key intermediate, 1-phenylmethanesulfonyl chloride, starts from benzyl (B1604629) chloride. This is then converted to a sulfonate salt, which is subsequently chlorinated. The resulting 1-phenylmethanesulfonyl chloride is then reacted with n-butylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound.
Another established approach is the direct N-alkylation of 1-phenylmethanesulfonamide with a butyl halide (e.g., butyl bromide) or other butylating agents. This method is contingent on the availability of the parent sulfonamide. The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity towards the alkylating agent.
Mechanistic Considerations in Sulfonylation and Amidation Reactions for this compound Synthesis
The synthesis of this compound via the sulfonylation of n-butylamine with 1-phenylmethanesulfonyl chloride proceeds through a nucleophilic acyl substitution-type mechanism. The nitrogen atom of n-butylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) salt and drive the reaction to completion.
In the case of N-alkylation of 1-phenylmethanesulfonamide with a butyl halide, the reaction generally follows an S(_N)2 mechanism. A base is employed to generate the sulfonamidate anion, which is a more potent nucleophile than the neutral sulfonamide. This anion then attacks the electrophilic carbon of the butyl halide, displacing the halide ion and forming the N-C bond. The choice of base and solvent can significantly influence the reaction rate and the potential for side reactions, such as elimination.
Optimization Strategies for Yield and Purity in Conventional Routes
The optimization of conventional synthetic routes for this compound focuses on several key parameters to maximize yield and purity.
For the sulfonylation of n-butylamine, the choice of base and solvent is critical. Inorganic bases such as potassium carbonate or organic bases like triethylamine (B128534) are commonly used. The selection of an appropriate solvent, often aprotic polar solvents like acetonitrile (B52724) or dichloromethane, can facilitate the reaction while minimizing side reactions. Temperature control is also important to prevent decomposition of the sulfonyl chloride and unwanted side reactions.
In the N-alkylation of 1-phenylmethanesulfonamide, the reaction conditions, including the choice of base, solvent, and temperature, have been extensively studied to improve yields and minimize byproducts. researchgate.net Stronger bases can lead to higher yields but may also promote side reactions. The reaction temperature is also a critical factor, with studies showing that refluxing in solvents like toluene (B28343) can be effective. nih.gov
Below is a table summarizing the optimization of the alkylation step for a related sulfonamide, highlighting the impact of different bases and solvents on the reaction yield.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 75 |
| 2 | Cs₂CO₃ (2.0) | DMF | 25 | 85 |
| 3 | DBU (1.5) | Acetonitrile | 0 | 94 |
| 4 | NaH (1.2) | THF | 65 | 88 |
Contemporary and Sustainable Approaches for this compound Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. This has led to the exploration of catalytic strategies, green chemistry principles, and continuous flow technologies for the synthesis of this compound and its analogs.
Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis) in this compound Formation
Transition metal catalysis offers powerful alternatives to traditional methods. Palladium-catalyzed cross-coupling reactions, for instance, can be employed for the synthesis of benzylic sulfonamides. chemrxiv.orgchemrxiv.org These methods often exhibit high efficiency and functional group tolerance. Ruthenium and manganese-based catalysts have also been successfully used for the N-alkylation of sulfonamides with alcohols via the "borrowing hydrogen" methodology, which is an atom-economical and environmentally benign approach. organic-chemistry.orgacs.org This method generates water as the only byproduct. acs.org
The following table presents data from a study on the manganese-catalyzed N-alkylation of various sulfonamides with benzyl alcohol, demonstrating the broad applicability of this catalytic system. acs.org
| Entry | Sulfonamide | Product | Yield (%) |
| 1 | p-Toluenesulfonamide (B41071) | N-Benzyl-p-toluenesulfonamide | 86 |
| 2 | Benzenesulfonamide (B165840) | N-Benzylbenzenesulfonamide | 91 |
| 3 | Methanesulfonamide (B31651) | N-Benzylmethanesulfonamide | 82 |
| 4 | Thiophene-2-sulfonamide | N-Benzylthiophene-2-sulfonamide | 73 |
Organocatalysis has also emerged as a valuable tool for the N-alkylation of sulfonamides. Chiral organocatalysts can be used to achieve enantioselective alkylations, which is particularly important for the synthesis of chiral sulfonamide derivatives.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, this includes the use of safer solvents, the development of catalyst-free reactions, and the use of renewable resources. nih.govorganic-chemistry.org
Water has been explored as a green solvent for the synthesis of sulfonamides, offering a safer and more environmentally friendly alternative to volatile organic solvents. rsc.org The use of ultrasound irradiation has also been investigated to promote the N-acylation of sulfonamides under solvent-free conditions, leading to shorter reaction times and higher yields. researchgate.net
Another key aspect of green chemistry is atom economy. Catalytic methods, such as the borrowing hydrogen approach, are highly atom-economical as they minimize the generation of stoichiometric byproducts. acs.org
Continuous Flow Methodologies for Scalable Production of this compound
Continuous flow chemistry offers significant advantages for the scalable and safe production of this compound. acs.org Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for highly exothermic reactions. rsc.org
Stereoselective Synthesis of Chiral Analogs of this compound
The introduction of chirality into the analogs of this compound can significantly impact their biological and material properties. Stereoselective synthesis, therefore, represents a critical area of research.
Enantioselective catalysis offers a powerful tool for the synthesis of chiral sulfonamides, providing access to enantiomerically enriched products from prochiral starting materials. Several catalytic systems have been developed to achieve high levels of enantioselectivity.
One notable approach involves the use of peptide-based catalysts . These catalysts have demonstrated the ability to mediate enantioselective sulfonylation reactions. For instance, specific tetrapeptide catalysts have been shown to effectively catalyze the transfer of a sulfonyl group to a meso-inositol derivative, achieving desymmetrization with significant enantiomeric ratios. The choice of amino acid residues within the peptide sequence is critical for achieving high enantioselectivity, with variations in the peptide backbone influencing the stereochemical outcome of the reaction.
Palladium-catalyzed enantioselective reactions have also emerged as a prominent method for synthesizing chiral sulfonamides. The Tsuji-Trost allylation, a palladium-catalyzed N-allylation of secondary sulfonamides, has been successfully employed to generate N-C axially chiral sulfonamides with good enantioselectivity. The use of chiral ligands, such as the Trost ligand, is instrumental in controlling the stereochemistry of the newly formed chiral axis. Furthermore, palladium-catalyzed atroposelective hydroamination of allenes with aryl sulfonamides provides a direct route to a variety of axially chiral sulfonamides with high enantiomeric excess and a broad tolerance for different functional groups. researchgate.net
N-Heterocyclic Carbene (NHC) catalysis represents another innovative strategy for the enantioselective modification of sulfonamides. NHC catalysts can facilitate the reaction of sulfonamides with various electrophiles under mild conditions, yielding chiral products with good to excellent enantioselectivity. This method has been successfully applied to the modification of existing sulfonamide-containing drug molecules, highlighting its potential for late-stage functionalization. nih.govnih.gov
| Catalyst Type | Reaction Type | Key Features |
| Peptide-based | Enantioselective sulfonylation | Desymmetrization of meso compounds, tunable selectivity via peptide sequence. |
| Palladium-based | N-allylation, Hydroamination | Synthesis of N-C axially chiral sulfonamides, high enantioselectivity with chiral ligands. researchgate.netacs.org |
| N-Heterocyclic Carbene | Enantioselective modification | Mild reaction conditions, broad substrate scope, applicable to late-stage functionalization. nih.govnih.gov |
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers.
A key strategy for the diastereoselective synthesis of complex sulfonamide analogs involves the addition of nucleophiles to chiral N-sulfonyl imines . The inherent chirality of the N-sulfonyl imine can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer. For example, the Lewis acid-promoted addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines has been shown to proceed with high diastereoselectivity, allowing for the controlled formation of two new stereogenic centers. acs.org The choice of the Lewis acid and the geometry of the allyl nucleophile are critical factors in determining the stereochemical outcome. acs.org
Similarly, the base-promoted 1,2-addition of alkyl phenylsulfones to N-arylimines can provide β-aminosulfones with high diastereoselectivity. acs.org The steric bulk of both the sulfone and the imine substituents plays a significant role in controlling the facial selectivity of the addition.
The Castagnoli-Cushman reaction , a three-component reaction involving an imine, a homophthalic anhydride, and a base, has been adapted for the stereodivergent synthesis of complex lactams bearing a sulfonimidoyl group. acs.org By carefully selecting the reaction conditions (with or without a base), it is possible to selectively generate different diastereomers of the cyclic product, each containing multiple stereocenters. acs.org This methodology, while demonstrated on cyclic systems, provides a conceptual framework for the diastereoselective construction of complex acyclic sulfonamides through multicomponent reactions.
| Method | Key Transformation | Stereochemical Control |
| Addition to Chiral N-Sulfonyl Imines | Formation of new C-C and C-N bonds | Existing stereocenter directs the approach of the nucleophile. acs.org |
| Base-promoted 1,2-Addition | Formation of β-aminosulfones | Steric hindrance dictates the diastereomeric ratio. acs.org |
| Castagnoli-Cushman Reaction | Multicomponent lactam synthesis | Reaction conditions (base) control the formation of different diastereomers. acs.org |
Directed Functionalization and Derivatization Strategies for this compound
The ability to selectively modify specific positions of the this compound scaffold is essential for creating a diverse range of analogs with tailored properties.
Regioselective functionalization of the phenyl ring can be achieved through various modern synthetic methods. A powerful strategy is the use of directing groups in transition metal-catalyzed C-H activation. The sulfonamide moiety itself, or a pre-installed directing group on the phenyl ring, can chelate to a metal catalyst (e.g., palladium, rhodium, ruthenium), directing the functionalization to a specific ortho-position. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroatom groups, with high regioselectivity.
For the N-butyl substituent , regioselective modification presents a greater challenge due to the presence of multiple, less reactive C(sp³)-H bonds. However, advances in C-H functionalization are beginning to address this. Radical-based approaches, for instance, can offer pathways for the selective functionalization of alkyl chains. While direct examples on N-butylsulfonamides are emerging, related studies on the modification of alkyl chains in other contexts demonstrate the feasibility of such transformations. For example, studies on the structural modification of N-alkylamines have shown that the position of substitution on the alkyl chain can significantly impact biological activity, underscoring the importance of regiocontrol.
Post-synthetic diversification involves taking a core this compound structure and introducing a variety of functional groups in the final steps of the synthesis. This approach is highly efficient for generating libraries of related compounds for screening purposes.
One strategy involves the initial synthesis of a sulfonamide analog bearing a versatile functional group that can be readily converted into other functionalities. For instance, a palladium-catalyzed C-S bond formation between an aryl sulfonium (B1226848) salt and a sulfinate precursor can generate an intermediate that is amenable to further derivatization with various electrophiles, yielding sulfones, sulfonyl fluorides, and other derivatives. acs.org
Another innovative approach utilizes N-acyl-N-alkyl sulfonamides (NASAs) as cleavable electrophiles. These moieties can be introduced onto a molecule and later cleaved under specific conditions to reveal a reactive site for further modification. This strategy has been employed for the post-translational modification of proteins and could be adapted for the diversification of small molecules like this compound.
A "branching-folding" synthetic strategy, while demonstrated on cyclic sulfonamides, offers a conceptual blueprint for diversification. This involves taking a common sulfonamide intermediate and subjecting it to a variety of reaction conditions to generate a diverse set of structurally distinct products. This could involve, for example, the selective transformation of a functional handle on either the phenyl ring or the N-butyl group into a range of other substituents.
Theoretical and Computational Investigations of N Butyl 1 Phenylmethanesulfonamide
Quantum Mechanical (QM) Studies on the Electronic and Molecular Structure of N-butyl-1-phenylmethanesulfonamide
Quantum mechanical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These methods offer insights into bond lengths, bond angles, electronic charge distribution, and molecular orbitals, which are essential for understanding the reactivity and spectroscopic characteristics of this compound.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Distributions
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and electronic properties of molecules with a good balance of accuracy and computational cost. For sulfonamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), provide reliable predictions of molecular structures.
The optimized geometry of this compound would reveal key structural parameters. Based on studies of similar sulfonamides, the S-N bond is expected to have a partial double bond character due to the delocalization of the nitrogen lone pair into the sulfonyl group. The geometry around the sulfur atom is predicted to be tetrahedral. The phenyl ring and the butyl chain will adopt conformations that minimize steric hindrance.
The electronic distribution, including Mulliken atomic charges and the distribution of frontier molecular orbitals (HOMO and LUMO), can also be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. In analogous sulfonamides, the HOMO is typically localized on the phenyl ring and the nitrogen atom, while the LUMO is often centered on the sulfonyl group and the phenyl ring.
Table 1: Predicted Ground State Geometrical Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value |
| S-N Bond Length | ~1.65 Å |
| S=O Bond Length | ~1.45 Å |
| C-S Bond Length | ~1.77 Å |
| S-N-C Bond Angle | ~120° |
| O-S-O Bond Angle | ~120° |
Note: These values are estimations based on DFT calculations of structurally related sulfonamides.
Analysis of Aromaticity and Electron Delocalization within the this compound Framework
The phenyl group in this compound is inherently aromatic. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the high degree of aromaticity of the benzene (B151609) ring.
Electron delocalization plays a crucial role in the stability and reactivity of the molecule. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge delocalization and hyperconjugative interactions. For this compound, NBO analysis would likely show significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the S=O bonds (n(N) -> σ*(S=O)). This interaction contributes to the stability of the sulfonamide group and influences its chemical properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for this compound Conformers
DFT calculations can predict various spectroscopic parameters, which are invaluable for experimental characterization.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the level of theory and the solvent model used. nih.gov For this compound, the predicted chemical shifts would aid in the assignment of experimental spectra. The protons on the butyl chain and the phenyl ring would have characteristic chemical shifts influenced by their local electronic environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (relative to TMS, in CDCl₃) based on Analogous Compounds
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl-H (ortho) | 7.8 - 8.0 | 127 - 129 |
| Phenyl-H (meta) | 7.5 - 7.7 | 129 - 131 |
| Phenyl-H (para) | 7.6 - 7.8 | 132 - 134 |
| N-CH₂ | 3.0 - 3.2 | 43 - 45 |
| CH₂ (β) | 1.5 - 1.7 | 31 - 33 |
| CH₂ (γ) | 1.3 - 1.5 | 19 - 21 |
| CH₃ | 0.8 - 1.0 | 13 - 15 |
Note: These are estimated ranges based on DFT calculations of similar N-alkyl-benzenesulfonamides.
Vibrational Frequencies: The calculation of vibrational frequencies through DFT helps in interpreting infrared (IR) and Raman spectra. The predicted frequencies are typically scaled to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the SO₂ group, C-H stretching of the phenyl and butyl groups, and various bending and torsional modes.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| SO₂ Asymmetric Stretch | 1320 - 1350 |
| SO₂ Symmetric Stretch | 1150 - 1180 |
| C-H (Aromatic) Stretch | 3050 - 3100 |
| C-H (Aliphatic) Stretch | 2850 - 2960 |
| S-N Stretch | 900 - 950 |
Note: These ranges are based on DFT calculations for related sulfonamide compounds. researchgate.net
Conformational Analysis and Dynamics of this compound
The flexibility of the butyl chain and the rotation around the S-N and C-S bonds lead to multiple possible conformations for this compound. Understanding the relative energies and interconversion pathways of these conformers is essential for describing the molecule's behavior, particularly in solution.
Potential Energy Surface Mapping and Identification of Stable Conformers
A potential energy surface (PES) scan involves systematically changing specific dihedral angles and calculating the energy at each point, while optimizing the rest of the geometry. libretexts.org This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For this compound, key dihedral angles to scan would be those around the S-N and C-C bonds of the butyl group.
Molecular Dynamics (MD) Simulations to Elucidate Solution-Phase Conformational Behavior
While QM calculations provide information about isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations track the movement of atoms over time, providing a dynamic picture of conformational changes and intermolecular interactions.
An MD simulation of this compound in a solvent like water or an organic solvent would reveal the predominant conformations present in solution and the timescales of their interconversion. The simulation would also provide insights into the solvent's effect on the conformational equilibrium and the formation of hydrogen bonds or other non-covalent interactions between the solute and solvent molecules. Analysis of the simulation trajectory can yield information on properties like the radius of gyration and solvent accessible surface area, which are important for understanding its interactions with biological macromolecules.
Influence of Intermolecular Interactions (e.g., Hydrogen Bonding, Solvent Effects) on this compound Conformations
The conformation of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, which can be either other molecules of the same type or solvent molecules. These intermolecular forces dictate the energetically favorable spatial arrangements of the molecule.
Hydrogen Bonding: The this compound molecule contains potential hydrogen bond acceptors in the oxygen atoms of the sulfonamide group. The nitrogen atom, depending on its protonation state, could also participate in hydrogen bonding. While the molecule itself lacks a strong hydrogen bond donor (like an O-H or N-H bond directly attached to the sulfonamide), it can interact with protic solvents such as water or alcohols. google.com In such environments, the solvent molecules can form hydrogen bonds with the sulfonyl oxygens, influencing the torsional angles around the S-N and S-C bonds. wsu.edu Computational methods like Density Functional Theory (DFT) can be used to model these interactions and quantify their energetic contributions to conformational stability.
Solvent Effects: The polarity of the solvent can have a profound effect on the conformational equilibrium of this compound. In polar solvents, conformations with a larger dipole moment will be preferentially stabilized. Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models in molecular dynamics simulations to account for these effects. For instance, the orientation of the phenyl and butyl groups relative to the sulfonamide moiety might shift to optimize interactions with the solvent environment. The table below illustrates hypothetical data on how the dihedral angle of the C-S-N-C bond might change in different solvents, reflecting the solvent's influence on the molecule's conformation.
| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (C-S-N-C) (degrees) |
| Vacuum | 1 | 75.2 |
| n-Hexane | 1.88 | 76.1 |
| Dichloromethane | 8.93 | 80.5 |
| Acetonitrile (B52724) | 37.5 | 83.2 |
| Water | 80.1 | 85.4 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.
Molecular Docking and Ligand-Based Design for Hypothetical Biological Target Interactions of this compound
In the absence of a known biological target for this compound, computational techniques like molecular docking and ligand-based design can be used to hypothesize potential interactions and guide the design of derivatives.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. If a potential target for sulfonamides, such as a carbonic anhydrase or a protease, were to be investigated, molecular docking could be used to place this compound into the active site. wsu.edu The docking process would involve generating multiple conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding pocket. The results could highlight key interactions, such as hydrogen bonds between the sulfonamide oxygens and receptor residues, and hydrophobic interactions involving the phenyl and butyl groups.
Ligand-Based Design: When the structure of a biological target is unknown, ligand-based methods can be employed. These approaches rely on the information from a set of known active molecules to build a model that predicts the activity of new compounds. If a series of sulfonamide derivatives with known activity against a particular target were available, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic centers) required for biological activity. This compound could then be evaluated against this model to predict its potential activity.
The following table provides a hypothetical example of docking scores for this compound against several classes of enzymes where sulfonamides have shown activity.
| Protein Target Class | Example PDB ID | Hypothetical Docking Score (kcal/mol) | Predicted Key Interactions |
| Carbonic Anhydrase | 2NNG | -7.8 | H-bond with Zn-coordinating histidine |
| Matrix Metalloproteinase | 3EHX | -8.2 | Hydrophobic interaction with S1' pocket |
| Cyclooxygenase | 1CX2 | -6.5 | H-bond with arginine in the active site |
This table contains hypothetical data for illustrative purposes. The protein targets are chosen based on the known activities of other sulfonamide-containing compounds.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
QSAR: For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, assuming such data were available. This would involve calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity. Such a model could guide the synthesis of new, more potent derivatives.
QSPR: Similarly, a QSPR model could predict various physicochemical properties of this compound and its derivatives, such as boiling point, solubility, or chromatographic retention times. This can be valuable in the early stages of drug development or for understanding the environmental fate of the compound.
Below is a hypothetical QSAR model for a series of this compound derivatives with hypothetical anti-inflammatory activity.
Hypothetical QSAR Equation: log(1/IC₅₀) = 0.5 * logP - 0.02 * PSA + 0.1 * MR + 2.5
| Derivative | logP | PSA (Ų) | MR (cm³/mol) | Predicted log(1/IC₅₀) |
| Parent Compound | 3.2 | 43.5 | 65.1 | 4.97 |
| 4-Chloro derivative | 3.9 | 43.5 | 70.2 | 5.78 |
| 4-Nitro derivative | 2.9 | 89.4 | 67.3 | 3.09 |
| 3-Methyl derivative | 3.6 | 43.5 | 70.0 | 5.43 |
This table presents a hypothetical QSAR model and data. logP (lipophilicity), PSA (polar surface area), and MR (molar refractivity) are common molecular descriptors.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states, reaction intermediates, and activation energies. For this compound, these methods could be applied to understand its synthesis, degradation, or metabolism.
Furthermore, the metabolic fate of the compound could be explored by modeling potential enzymatic reactions, such as hydroxylation of the phenyl ring or the butyl chain by cytochrome P450 enzymes. These calculations can help predict the most likely sites of metabolism and the structure of the resulting metabolites.
The following table presents hypothetical calculated energies for a step in a proposed reaction mechanism.
| Species | Method | Basis Set | Calculated Energy (Hartree) |
| Reactants | DFT (B3LYP) | 6-31G(d) | -1052.345 |
| Transition State | DFT (B3LYP) | 6-31G(d) | -1052.310 |
| Products | DFT (B3LYP) | 6-31G(d) | -1052.401 |
This table provides hypothetical energy values for a generic reaction step to illustrate the application of computational methods in elucidating reaction mechanisms.
Reactivity, Stability, and Environmental Fate of N Butyl 1 Phenylmethanesulfonamide
Chemical Reactivity of N-butyl-1-phenylmethanesulfonamide
The reactivity of this compound is dictated by the interplay of the phenyl ring, the sulfonamide linkage, and the N-butyl group.
Nucleophilic and Electrophilic Substitution Reactions on the this compound Core
The this compound molecule presents several sites for potential nucleophilic and electrophilic substitution reactions.
Electrophilic Aromatic Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. acs.orgtandfonline.com The methanesulfonamide (B31651) group (-CH₂SO₂NH-butyl) is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the sulfonyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.orgtandfonline.commdpi.com
Table 1: Predicted Outcome of Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-butyl-1-(3-nitrophenyl)methanesulfonamide |
| Bromination | Br₂, FeBr₃ | N-butyl-1-(3-bromophenyl)methanesulfonamide |
| Sulfonation | SO₃, H₂SO₄ | 3-((N-butylsulfamoyl)methyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-butyl-1-(3-acylphenyl)methanesulfonamide |
This table is based on general principles of electrophilic aromatic substitution and the directing effects of substituents on a benzene (B151609) ring. acs.orgtandfonline.commdpi.com
Nucleophilic Substitution: Nucleophilic substitution reactions can potentially occur at the sulfur atom of the sulfonamide group. However, the sulfonamide bond is generally stable and requires specific conditions for cleavage. The nitrogen atom of the sulfonamide is weakly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. N-alkylation or N-arylation of the sulfonamide nitrogen is possible under certain catalytic conditions. organic-chemistry.orgresearchgate.net
Hydrolysis and Solvolysis Mechanisms of the Sulfonamide Linkage
The hydrolysis of sulfonamides, which involves the cleavage of the sulfur-nitrogen (S-N) bond, is a critical reaction for determining their environmental persistence. Generally, sulfonamides are considered to be hydrolytically stable under typical environmental pH and temperature conditions. nih.gov
The hydrolysis of sulfonamides can be catalyzed by both acid and base, although the rates are typically slow. acs.orgrsc.org
Acid-catalyzed hydrolysis: Under acidic conditions, the mechanism likely involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom.
Base-catalyzed hydrolysis: In alkaline conditions, the mechanism can involve the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For some sulfonamides, an elimination mechanism involving the formation of a carbanion in the leaving group has also been proposed. rsc.org
Studies on various sulfonamides have shown that their half-lives for hydrolysis at 25°C can be longer than a year at pH values between 4 and 9. nih.gov This suggests that this compound is likely to be persistent in aqueous environments with respect to hydrolysis.
Redox Reactions Involving the Sulfur and Nitrogen Centers of this compound
The sulfur and nitrogen atoms in this compound can potentially participate in redox reactions. The sulfur atom is in a high oxidation state (+6) and is therefore more likely to be involved in reductions, although this is not a common reaction pathway under typical environmental conditions.
The nitrogen atom could theoretically be oxidized. However, direct oxidation of the sulfonamide nitrogen is not a primary degradation pathway. More significant are reactions involving the entire molecule, often initiated by highly reactive species like hydroxyl radicals, as discussed in the degradation section. Some synthetic methods for forming N-arylsulfonamides involve the reduction of nitroarenes in the presence of a sulfur source, highlighting the role of redox reactions in the synthesis and potential degradation of related compounds. nih.govorganic-chemistry.orgrsc.org
Degradation Pathways of this compound
The environmental fate of this compound is largely determined by its resistance to degradation. The primary abiotic degradation pathways for many sulfonamides are photolysis and oxidation by reactive species.
Photolytic Degradation Processes and Photoproduct Identification
Photolytic degradation, or photolysis, is the breakdown of compounds by light. For sulfonamides, both direct and indirect photolysis can occur. tandfonline.comnih.gov
Direct Photolysis: This involves the direct absorption of light by the molecule, leading to its excitation and subsequent decomposition. The phenyl group in this compound would be the primary chromophore responsible for absorbing environmentally relevant wavelengths of light.
Indirect Photolysis: This process is mediated by other substances in the environment, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the compound. tandfonline.comnih.gov For many sulfonamides, indirect photolysis is the more significant pathway in natural waters. tandfonline.com
The photodegradation of sulfonamides can proceed through various mechanisms, including the cleavage of the S-N bond, cleavage of the S-C bond, and modifications of the aromatic ring. tandfonline.com
Table 2: Potential Photodegradation Products of this compound
| Proposed Photoproduct | Formation Pathway |
| Phenylmethanesulfonic acid and Butylamine | Cleavage of the S-N bond |
| Benzoic acid and Butylsulfamic acid | Cleavage of the S-C bond and subsequent oxidation |
| Hydroxylated derivatives | Reaction with photochemically generated hydroxyl radicals |
This table presents hypothetical photoproducts based on known degradation pathways of other sulfonamides. tandfonline.com Specific product identification for this compound would require experimental studies.
Oxidative Degradation Mechanisms in Aqueous and Atmospheric Environments
Oxidative degradation is a key process in the removal of persistent organic pollutants from the environment. In aqueous and atmospheric systems, this is often driven by highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). nih.govresearchgate.net
Advanced oxidation processes (AOPs), which generate hydroxyl radicals, have been shown to be effective in degrading sulfonamides. nih.govresearchgate.netiwaponline.comacs.orgnih.gov The reaction of hydroxyl radicals with this compound would likely proceed via several pathways:
Hydroxyl radical addition to the phenyl ring: This would lead to the formation of hydroxylated intermediates, which can undergo further oxidation and ring cleavage.
Hydrogen abstraction from the butyl group or the benzylic position: This would generate a carbon-centered radical that can react with oxygen to form peroxy radicals, leading to a cascade of oxidative reactions.
Attack at the sulfonamide moiety: While the sulfonamide group itself is relatively stable, reactions with powerful oxidants can lead to its transformation. nih.gov
Enzymatic and Microbial Biodegradation of this compound in Environmental Matrices
The biodegradation of sulfonamides is a critical process influencing their persistence in the environment. Various microorganisms have been identified that can degrade sulfonamide compounds, and their enzymatic pathways provide insight into the potential fate of this compound.
Microbial degradation of sulfonamides is often initiated by oxidoreductases produced by bacteria, fungi, and algae. nih.gov The degradation can proceed through several pathways, with the modification of the amino group and the cleavage of the sulfonamide bridge being common routes. nih.gov For instance, bacteria of the genus Pseudomonas have been shown to degrade p-toluenesulfonamide (B41071) by initially oxidizing the methyl group. nih.gov Another study on a Pseudomonas stutzeri strain demonstrated the degradation of four different sulfonamides, with removal rates exceeding 90% within 48 hours under optimal conditions. nih.gov The degradation pathways involved hydroxylation, deamination, and cleavage of the S-N bond. nih.gov
In Microbacterium sp. BR1, the degradation of sulfamethoxazole (B1682508) is initiated by ipso-hydroxylation, leading to the formation of an unstable intermediate that subsequently breaks down. nih.gov The genes responsible for this degradation, sadA, sadB, and sadC, encode for flavin-dependent monooxygenases and a FMN reductase. nih.gov These enzymatic systems are crucial for the initial attack on the sulfonamide structure.
The general proposed pathways for the microbial degradation of sulfonamides, which could be applicable to this compound, include:
Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring or the alkyl chain.
Dealkylation or Deamination: Removal of the butyl group or the amino group.
S-N Bond Cleavage: The breaking of the bond between the sulfur and nitrogen atoms, leading to the formation of sulfanilic acid derivatives and the corresponding amine. acs.orgnih.gov
SO2 Extrusion: For some six-membered heterocyclic ring-substituted sulfonamides, the direct removal of sulfur dioxide has been observed. nih.gov
The efficiency of these degradation processes is dependent on environmental conditions and the specific microbial communities present. nih.gov
Table 1: Examples of Microbial Genera Capable of Degrading Sulfonamide Compounds
| Microbial Genus | Degraded Sulfonamide(s) | Key Degradation Steps | Reference(s) |
| Pseudomonas | p-Toluenesulfonamide, various sulfonamides | Oxidation of alkyl group, hydroxylation, S-N bond cleavage | nih.govnih.gov |
| Microbacterium | Sulfamethoxazole | ipso-Hydroxylation, cleavage of intermediates | nih.gov |
| Bacillus | Sulfamethazine | Cleavage of S-N bond | nih.gov |
| Alcaligenes | Benzenesulfonate, Orthanilate | Dioxygenation, desulfonation | nih.gov |
Studies on the Stability of this compound under Varied Environmental Conditions
The stability of a chemical compound under different environmental conditions is a key determinant of its persistence and potential for long-range transport. For this compound, its thermal and hydrolytic stability can be inferred from studies on related sulfonamide structures.
Thermal Stability and Degradation Kinetics
Thermolysis, or thermal decomposition, is the breakdown of a substance by heat. wikipedia.org The thermal stability of sulfonamides is an important consideration, particularly in industrial settings and during waste incineration. Studies on metal methanesulfonates show that the onset of mass loss for these compounds is generally above 400°C. researchgate.net For organic compounds, the decomposition temperature can vary widely based on their specific structure. For example, in a study of phthalonitrile (B49051) foam, which contains azo-containing intermediates, thermal degradation of these intermediates was observed between 200-350°C. mdpi.com While specific data for this compound is not available, it is expected to be relatively stable at ambient environmental temperatures. Significant decomposition would likely require temperatures well above those typically found in the environment.
Table 2: General Thermal Decomposition Onset for Related Compound Groups
| Compound Group | Approximate Decomposition Onset Temperature | Notes | Reference(s) |
| Metal Methanesulfonates | > 400°C | Pyrolysis products are often metal oxides or sulfates. | researchgate.net |
| Azo-containing Polymers | 200 - 350°C | Thermal stability is limited by the azo-containing section. | mdpi.com |
| Group 1 Carbonates | Decompose at high temperatures (e.g., Li2CO3 at ~1310°C) | Generally stable at Bunsen burner temperatures, except for lithium carbonate. | chemguide.co.uk |
pH-Dependent Stability Profiles and Hydrolytic Pathways
Hydrolysis is a primary abiotic degradation pathway for many organic chemicals in the environment. nih.gov The stability of sulfonamides to hydrolysis is significantly influenced by pH. Generally, sulfonamides are considered to be hydrolytically stable under typical environmental conditions (pH 5-9). nih.govmdpi.com
Studies on a range of sulfonamides have shown that they are most stable in neutral to alkaline solutions (pH 7-9). nih.govresearchgate.net Under acidic conditions (e.g., pH 4), the rate of hydrolysis increases for many sulfonamides. nih.govresearchgate.net This pH-dependent reactivity is due to the different ionic forms of the sulfonamide molecule. In acidic solutions, the neutral or cationic forms predominate, which are more susceptible to hydrolysis than the anionic form present at higher pH values. researchgate.net
The primary hydrolytic degradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. acs.orgnih.gov This reaction is promoted in acidic environments and at higher temperatures. nih.gov The cleavage results in the formation of a sulfanilic acid derivative and the corresponding amine. In the case of this compound, hydrolysis would likely yield 1-phenylmethanesulfonic acid and n-butylamine. Another potential, though less common, pathway is the cleavage of the carbon-sulfur (C-S) bond, which would lead to the formation of aniline (B41778) and other products. nih.gov
Table 3: pH-Dependent Hydrolytic Stability of Representative Sulfonamides
| Sulfonamide | pH 4 | pH 7 | pH 9 | General Observation | Reference(s) |
| Sulfadiazine | Unstable | Unstable | Stable | Increased stability with increasing pH. | nih.govresearchgate.net |
| Sulfaguanidine | Unstable | Stable | Stable | Increased stability with increasing pH. | nih.gov |
| General Sulfonamides | Less Stable | More Stable | Most Stable | Anionic form at higher pH is less susceptible to hydrolysis. | nih.govresearchgate.net |
| Sulfadimethoxine | No significant degradation | Not reported | Not reported | No significant spontaneous decomposition at pH 4.79. | acs.org |
Biological and Biotechnological Research Applications of N Butyl 1 Phenylmethanesulfonamide and Its Derivatives
Mechanistic Studies of Enzyme Inhibition and Activation by N-butyl-1-phenylmethanesulfonamide Analogs (in vitro, cell-free systems)
Elucidation of Binding Modes and Kinetic Parameters for Target Enzymes (e.g., Carbonic Anhydrases)
A primary focus of research into this compound analogs has been their interaction with carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 transport. nih.gov The inhibition of specific CA isoforms is a target for treating a range of conditions.
Researchers utilize techniques such as stopped-flow CO2 hydration assays and fluorescence-based thermal shift assays to determine the kinetic parameters of inhibition. nih.gov These methods allow for the calculation of the inhibition constant (Ki), which quantifies the potency of an inhibitor. For a series of sulfonamide derivatives, Ki values can range from the nanomolar to the micromolar scale, indicating varying degrees of affinity for the target enzyme. nih.gov
Structural biology techniques, particularly X-ray crystallography, are invaluable in elucidating the precise binding modes of these inhibitors. For sulfonamides, the primary binding interaction typically involves the coordination of the sulfonamide zinc-binding group to the Zn(II) ion in the enzyme's active site. The remainder of the molecule, including the N-butyl and phenylmethane moieties of this compound analogs, engages in further interactions with amino acid residues lining the active site cavity. These secondary interactions are crucial for determining the inhibitor's affinity and isoform selectivity. nih.govnih.gov
For instance, studies on related sulfonamides have shown that the orientation and interactions of the tail of the inhibitor within the active site can be influenced by single amino acid differences between CA isoforms, such as the substitution of a phenylalanine residue in one isoform for a different residue in another. researchgate.net This highlights the importance of subtle structural variations in achieving selective enzyme inhibition.
Table 1: Illustrative Kinetic Data for Sulfonamide Inhibitors against Human Carbonic Anhydrase Isoforms
| Compound/Analog | Target Isoform | Ki (nM) |
|---|---|---|
| Analog A | hCA I | 450 |
| Analog A | hCA II | 75 |
| Analog B | hCA I | 280 |
| Analog B | hCA II | 55 |
| Acetazolamide (Reference) | hCA I | 250 |
| Acetazolamide (Reference) | hCA II | 12 |
Note: This table presents hypothetical data for illustrative purposes based on typical findings for sulfonamide inhibitors.
Allosteric Modulation and Active Site Interactions of this compound Derivatives
Beyond direct competitive inhibition at the active site, there is growing interest in the potential for this compound derivatives to act as allosteric modulators. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This can manifest as either positive allosteric modulation (enhancing activity) or negative allosteric modulation (reducing activity). nih.gov
The development of allosteric modulators is a sophisticated area of drug design, as it requires a detailed understanding of the enzyme's structure and dynamics. nih.govnih.gov For a compound like this compound, the flexibility of the butyl chain and the rotational freedom of the phenyl group could allow it to fit into allosteric pockets. The interactions in these pockets are often non-covalent and can include hydrophobic interactions, hydrogen bonds, and van der Waals forces.
Computational modeling and molecular dynamics simulations are key tools in identifying potential allosteric binding sites and predicting how the binding of a ligand like an this compound derivative might affect the enzyme's conformation and function. nih.gov While specific examples for this compound are still emerging, research on other enzyme systems demonstrates the feasibility of this approach.
Ligand-Receptor Interaction Studies of this compound (in vitro, theoretical)
Understanding how a molecule binds to its receptor is a cornerstone of pharmacology and molecular biology. nih.gov For this compound, these studies are crucial for identifying its potential biological targets and for guiding the design of more potent and selective analogs.
Characterization of Binding Affinities and Specificity in Model Receptor Systems
In vitro binding assays are employed to determine the affinity and specificity of this compound for various model receptor systems. sigmaaldrich.com Radioligand binding assays, for example, can be used to measure the dissociation constant (Kd), a measure of the affinity between a ligand and its receptor. A lower Kd value indicates a higher binding affinity. nih.gov
These assays are often performed using cell membranes that have been engineered to express a high concentration of a specific receptor. By competing with a known radiolabeled ligand, the binding affinity of an unlabeled compound like this compound can be determined. sigmaaldrich.com The specificity is assessed by testing the compound against a panel of different receptors to see if it binds selectively to one or a few targets.
Structure-Activity Relationship (SAR) Studies for this compound Scaffolds
Structure-activity relationship (SAR) studies are a systematic process of modifying the chemical structure of a lead compound, such as this compound, and evaluating the effect of these modifications on its biological activity. nih.gov The goal is to identify which parts of the molecule are essential for its activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.
For the this compound scaffold, SAR studies would involve synthesizing a series of analogs with variations in:
The N-butyl group: The length and branching of the alkyl chain could be altered to probe the size and nature of the binding pocket.
The phenyl ring: Substituents could be added to the phenyl ring to explore electronic and steric effects on binding.
The sulfonamide linker: While often crucial for the primary interaction, modifications to the linker can sometimes fine-tune binding kinetics.
The results of these SAR studies are often compiled into tables that correlate structural changes with changes in biological activity, such as IC50 or Ki values. nih.gov This information is then used to build a predictive model for designing the next generation of compounds. nih.gov
Table 2: Illustrative Structure-Activity Relationship Data for this compound Analogs
| Analog | Modification | Target Activity (IC50, µM) |
|---|---|---|
| This compound | Parent Compound | 15.2 |
| N-ethyl-1-phenylmethanesulfonamide | Shorter alkyl chain | 25.8 |
| N-hexyl-1-phenylmethanesulfonamide | Longer alkyl chain | 8.5 |
| N-butyl-1-(4-chlorophenyl)methanesulfonamide | Electron-withdrawing group on phenyl ring | 5.1 |
| N-butyl-1-(4-methoxyphenyl)methanesulfonamide | Electron-donating group on phenyl ring | 12.9 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate SAR principles.
This compound as a Molecular Probe for Biological Processes (non-therapeutic, research tools)
Beyond any potential therapeutic applications, compounds like this compound can be valuable as molecular probes. A molecular probe is a small molecule that is used to study biological systems in a non-therapeutic context. For example, a potent and selective enzyme inhibitor can be used to elucidate the role of that enzyme in a specific cellular pathway.
By inhibiting its target, a molecular probe based on the this compound scaffold could help researchers understand the downstream consequences of that inhibition. This can reveal new functions for the target protein and identify new potential drug targets. To be an effective molecular probe, a compound should ideally have high potency, high selectivity, and well-understood mechanism of action.
The development of such probes often involves attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to the core structure of this compound. This allows for the visualization and tracking of the molecule and its target within a biological system.
In Vitro Studies on Cellular Mechanisms and Signaling Pathways (non-human cell lines, bacteria, yeast)
Research into the biological and biotechnological applications of this compound and its derivatives has primarily focused on their potential as antimicrobial and anti-inflammatory agents. In vitro studies utilizing non-human cell lines, bacteria, and fungi have been instrumental in elucidating the mechanisms underlying these activities.
Investigations into Microbial Growth Inhibition Mechanisms (e.g., Antibacterial, Antifungal)
The antimicrobial properties of derivatives of this compound have been evaluated against a range of pathogenic bacteria and fungi. A study on novel benzenesulfonamide (B165840) derivatives, including N-Butyl-1-(Phenylsulphonyl)Pyrrolidine-2-Carboxamide, has provided significant insights into their spectrum of activity. The minimum inhibitory concentration (MIC) values of these compounds were determined against several microbial strains, indicating their potential for growth inhibition.
For instance, the derivative N-Butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide demonstrated notable activity against Pseudomonas aeruginosa and Salmonella typhi, with MIC values of 6.67 and 6.45 mg/mL, respectively. nih.gov Another derivative, N-Butyl-1-[(4-chlorophenyl)sulphonyl]pyrrolidine-2-carboxamide, was found to be the most potent against Escherichia coli among the tested compounds. nih.gov In the realm of antifungal activity, certain derivatives showed efficacy against Candida albicans and Aspergillus niger. nih.gov Specifically, N-Butyl-1-[(4-bromophenyl)sulphonyl]pyrrolidine-2-carboxamide and N-Butyl-1-[(4-fluorophenyl)sulphonyl]pyrrolidine-2-carboxamide were most effective against C. albicans, while the latter also showed the highest activity against A. niger. nih.gov
The mechanism of action for sulfonamides generally involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ontosight.ai This disruption of a vital metabolic pathway impedes bacterial growth and proliferation. While the precise mechanism for each derivative of this compound requires further specific investigation, their activity is likely rooted in similar biochemical interruptions.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| N-Butyl-1-[(4-chlorophenyl)sulphonyl]pyrrolidine-2-carboxamide | Escherichia coli | 6.72 |
| N-Butyl-1-[(4-fluorophenyl)sulphonyl]pyrrolidine-2-carboxamide | Staphylococcus aureus | 6.63 |
| N-Butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide | Pseudomonas aeruginosa | 6.67 |
| N-Butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide | Salmonella typhi | 6.45 |
| N-Butyl-1-[(4-bromophenyl)sulphonyl]pyrrolidine-2-carboxamide | Bacillus subtilis | 6.63 |
Data sourced from a study on new benzenesulphonamide derivatives. nih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| N-Butyl-1-[(4-bromophenyl)sulphonyl]pyrrolidine-2-carboxamide | Candida albicans | 6.63 |
| N-Butyl-1-[(4-fluorophenyl)sulphonyl)pyrrolidine-2-carboxamide | Candida albicans | 6.63 |
| N-Butyl-1-[(4-fluorophenyl)sulphonyl)pyrrolidine-2-carboxamide | Aspergillus niger | 6.28 |
Data sourced from a study on new benzenesulphonamide derivatives. nih.gov
Modulatory Effects on Non-Human Cellular Processes and Gene Expression
The influence of this compound and its analogs extends to the modulation of cellular processes and gene expression in non-human systems. The parent compound, N-butylbenzenesulfonamide (which is chemically identical to this compound), has been identified as a plant metabolite and has demonstrated antiandrogenic activity. nih.gov It is also recognized as a neurotoxin. nih.gov
Studies on closely related analogs, such as N-Butyl-p-toluenesulfonamide (NBTS), have revealed potential cytotoxic effects in certain cell lines, suggesting a possible application in cancer research. Furthermore, investigations into NBTS indicate that it can modulate gene expression patterns and inhibit specific enzymes, thereby influencing various cellular functions.
The reactivity of related structures, such as n-butyl methanesulphonate, with DNA has been observed in vitro. nih.gov This suggests that a potential mechanism of action for some this compound derivatives could involve direct interaction with genetic material, leading to alterations in cellular processes. However, further research is necessary to confirm such mechanisms for this compound itself and its direct derivatives.
Advanced Analytical Methodologies for Studying N Butyl 1 Phenylmethanesulfonamide
Sophisticated Spectroscopic Techniques for Elucidating Conformational Dynamics and Intermolecular Interactions
Spectroscopic methods are paramount in defining the three-dimensional structure and non-covalent interactions of N-butyl-1-phenylmethanesulfonamide at a molecular level.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for determining the solution-state conformation of molecules. nih.gov Techniques such as 2D ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish through-bond connectivity, identifying which protons and carbons are directly or indirectly coupled.
For this compound, these experiments would allow for the precise assignment of each hydrogen and carbon atom within the n-butyl chain and the phenyl group. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between protons that are close in proximity, providing crucial data for constructing a three-dimensional model of the molecule's preferred conformation in solution. mdpi.comnih.gov The analysis of chemical shifts can also reveal details about the local electronic environment and conformational preferences. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ This table is a representation of expected values based on general principles of NMR spectroscopy.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Phenyl-CH (ortho) | 7.5 - 7.6 | ~129 | C=O, Phenyl-C (ipso, meta) |
| Phenyl-CH (meta) | 7.3 - 7.4 | ~128 | Phenyl-C (ortho, para) |
| Phenyl-CH (para) | 7.3 - 7.4 | ~127 | Phenyl-C (meta) |
| CH₂ (Benzylic) | 4.3 - 4.4 | ~58 | Phenyl-C (ipso), S |
| N-CH₂ (Butyl) | 3.1 - 3.2 | ~45 | N, Butyl-CH₂ |
| N-CH₂-CH₂ | 1.5 - 1.6 | ~31 | N-CH₂, Butyl-CH₃ |
| N-(CH₂)₂-CH₂ | 1.3 - 1.4 | ~20 | N-CH₂-CH₂, Butyl-CH₃ |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular forces within a sample. ripublication.com For this compound, the key vibrational modes are the N-H stretch and the symmetric and asymmetric stretches of the sulfonyl (SO₂) group. The frequencies of these vibrations are highly sensitive to their environment.
The formation of hydrogen bonds, for instance between the sulfonamide N-H proton and the sulfonyl oxygen of a neighboring molecule, typically results in a red shift (a shift to lower wavenumbers) and broadening of the N-H stretching band in the IR spectrum. nih.gov This phenomenon allows for the detailed study of intermolecular hydrogen-bonding networks in the solid state.
Furthermore, polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using vibrational spectroscopy. researchgate.net Each polymorph has a unique crystal lattice structure, which gives rise to a distinct vibrational spectrum, particularly in the low-frequency (terahertz) region of the Raman spectrum that probes lattice vibrations. nih.govresearchgate.net Comparing the FTIR and Raman spectra of different batches of this compound can therefore be used to identify and characterize different polymorphic forms. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound This table presents expected frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| N-H | Stretching | 3300 - 3200 | Position and shape are sensitive to hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong absorption. |
| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 | Strong absorption. |
Mass Spectrometry-Based Approaches for Tracing Reaction Pathways and Metabolites (in non-biological systems)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of compounds and for identifying products formed during chemical reactions or degradation.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of this compound (C₁₁H₁₇NO₂S, MW: 227.328) and any of its degradation products. sigmaaldrich.com By comparing the measured accurate mass to calculated masses, the chemical formula of an unknown compound can be confidently assigned.
In forced degradation studies (e.g., exposure to light, heat, or oxidizing agents), HRMS is used to detect and identify potential degradation products, even at trace levels. mdpi.com For this compound, potential degradation pathways in non-biological systems could include oxidation of the sulfur atom, cleavage of the S-N bond, or N-dealkylation of the butyl group.
Table 3: Potential Degradation Products of this compound and their Calculated Exact Masses This table is for illustrative purposes, showing hypothetical degradation products.
| Proposed Product | Chemical Formula | Monoisotopic Mass (Da) | Transformation |
|---|---|---|---|
| Phenylmethanesulfonamide (B180765) | C₇H₉NO₂S | 171.0354 | N-dealkylation |
| N-butyl-1-phenylmethanesulfonic acid | C₁₁H₁₇NO₃S | 243.0929 | S-Oxidation |
| Phenylmethanesulfonic acid | C₇H₈O₃S | 172.0194 | N-dealkylation & S-N Cleavage |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as the protonated molecule [M+H]⁺ of this compound), followed by its fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. This spectrum is a unique fingerprint that provides definitive structural information. nih.gov
Analysis of the fragmentation pattern helps to confirm the structure of the parent molecule and to elucidate the structure of unknown degradation products. For this compound, key fragmentation pathways would likely involve the neutral loss of the butyl group, cleavage of the S-N bond, and fragmentation of the benzyl (B1604629) moiety. plos.org
Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 228.1053) This table shows plausible fragmentation pathways for structural elucidation.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 228.1053 | 172.0376 | C₄H₈ (Butene) | [Phenylmethanesulfonamide+H]⁺ |
| 228.1053 | 155.0372 | C₄H₉N (Butylamine) | [C₇H₇SO₂]⁺ |
| 228.1053 | 91.0542 | C₄H₁₀NSO₂ | [C₇H₇]⁺ (Tropylium ion) |
Advanced Chromatographic Separations for Enantiomeric Purity and Complex Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a complex mixture. While this compound itself is achiral, chiral derivatives or related chiral compounds require specialized chromatographic methods for the separation of their enantiomers.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for enantiomeric separation. rsc.org CSPs create a chiral environment, leading to differential interactions with the two enantiomers of a chiral analyte and resulting in different retention times. nih.gov The choice of CSP (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) and mobile phase is critical for achieving successful separation. nih.govpensoft.net Subcritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis and higher efficiency. nih.gov The successful separation of enantiomers is crucial for understanding the properties of each stereoisomer. researchgate.net
Table 5: Illustrative Chiral HPLC Separation Parameters for a Hypothetical Chiral Analog of this compound This table demonstrates a typical setup for enantiomeric separation.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The separation of enantiomers is a critical aspect of the analysis of chiral drugs and intermediates. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds. nih.gov The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. researchgate.net
For a compound like this compound, which possesses a chiral center, several types of CSPs could be employed for enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic and sulfonamide functionalities. researchgate.netscirp.org These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov
Another class of CSPs that has shown success in the separation of chiral sulfonamides is the macrocyclic glycopeptide type, such as those based on teicoplanin or vancomycin. nih.gov Furthermore, crown ether-based CSPs, like Crownpak CR(+), have demonstrated selectivity for the enantiomers of primary amine-containing compounds, which could be relevant depending on the synthetic route and potential impurities. researchgate.net
The development of a successful chiral HPLC method involves the careful selection of the mobile phase. For polysaccharide-based CSPs, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water or methanol/water) modes can be effective. scirp.orgnih.gov The choice of mobile phase and the addition of modifiers such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly influence the retention times and resolution of the enantiomers by altering the interactions between the analyte and the CSP. researchgate.net
The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The e.e. is then calculated using the formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Below is a hypothetical data table illustrating the results of a chiral HPLC analysis for the determination of the enantiomeric excess of a sample of this compound.
Interactive Data Table: Chiral HPLC Analysis of this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Times | |
| Enantiomer 1 | 8.52 min |
| Enantiomer 2 | 10.15 min |
| Peak Areas | |
| Area of Enantiomer 1 | 15834 |
| Area of Enantiomer 2 | 257982 |
| Calculated Results | |
| Enantiomeric Excess (e.e.) | 94.2% |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling of Synthetic Intermediates and Degradants
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools for the comprehensive analysis of complex mixtures. windows.net Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for identifying and quantifying synthetic intermediates and degradation products of this compound. researchgate.netnih.gov
LC-MS Analysis
LC-MS is highly effective for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, which is often the case for sulfonamides and their derivatives. nih.gov In a typical LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and structure of the separated components.
For the analysis of this compound and its related substances, a reversed-phase HPLC method is commonly employed. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. The fragmentation pattern is often unique to a particular compound and can be used to identify it. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the SO2 group. researchgate.netnih.gov
Potential synthetic intermediates in the preparation of this compound could include phenylmethanesulfonyl chloride and n-butylamine. Degradation of the compound could occur through hydrolysis of the sulfonamide bond, particularly under acidic or basic conditions, leading to the formation of phenylmethanesulfonic acid and n-butylamine. researchgate.netnih.gov LC-MS/MS can be used to monitor for the presence of these and other potential impurities.
GC-MS Analysis
GC-MS is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of sulfonamides by GC-MS, derivatization is often necessary to increase their volatility and thermal stability. nih.gov Common derivatization reagents include diazomethane (B1218177) followed by pentafluoropropionic acid anhydride. nih.gov
The fragmentation patterns observed in GC-MS with electron ionization (EI) can provide detailed structural information. For this compound, characteristic fragments would be expected from the cleavage of the butyl group, the phenyl group, and the sulfonamide moiety. Analysis of these fragments can help in the identification of synthetic byproducts or degradation products that are amenable to GC analysis.
The following data tables provide hypothetical examples of the kind of data that could be generated from the LC-MS and GC-MS analysis of this compound and its potential impurities.
Interactive Data Table: LC-MS/MS Data for Potential Synthetic Intermediates and Degradants of this compound
| Compound | Retention Time (min) | Precursor Ion (m/z) | Major Product Ions (m/z) |
| This compound | 12.8 | 228.1 [M+H]+ | 156.1, 91.1, 73.1 |
| Phenylmethanesulfonyl chloride | 10.2 | 191.0 [M+H]+ | 155.0, 91.1 |
| n-Butylamine | 2.5 | 74.1 [M+H]+ | 56.1, 41.1 |
| Phenylmethanesulfonic acid | 8.1 | 173.0 [M+H]+ | 155.0, 91.1 |
Interactive Data Table: GC-MS Data for this compound (after derivatization)
| Retention Time (min) | Major Mass Fragments (m/z) |
| 15.3 | 227 (M+), 184, 155, 91, 77, 57 |
Applications and Potential Utilities of N Butyl 1 Phenylmethanesulfonamide in Non Biological Disciplines
N-butyl-1-phenylmethanesulfonamide as a Building Block in Materials Science
The unique combination of a hydrogen-bonding functional group with both aliphatic and aromatic hydrophobic parts makes this compound an intriguing candidate for materials science applications.
There is significant potential for this compound to be used as an additive in polymer manufacturing, particularly as a plasticizer. Plasticizers are compounds added to polymers to increase their flexibility, workability, and durability. starskychemical.comnih.gov They function by embedding themselves between polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg). starskychemical.com
A structurally similar isomer, N-butylbenzenesulfonamide (NBBS), is a well-established commercial plasticizer used in the production of polyamides (nylons), cellulose (B213188) resins, and polyvinyl chloride (PVC). starskychemical.comnih.govchemicalbook.comsrichem.com Research has shown that N-(n-butyl)benzenesulfonamide (BBSA) is fully miscible with amorphous aliphatic polyamides, with its plasticizing effect stemming from the hydrogen-bonding capability of the sulfonamide proton with the amide groups of the polymer. researchgate.net Given that this compound shares the key N-butyl and sulfonamide functionalities, it is highly probable that it could perform a similar role, modifying the physical properties of polymers. The presence of the methylene (B1212753) bridge between the phenyl and sulfonyl groups might slightly alter its miscibility and effectiveness compared to NBBS, presenting an area for further investigation.
Table 1: Comparative Properties of this compound and N-butylbenzenesulfonamide
| Property | This compound | N-butylbenzenesulfonamide (NBBS) | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₂S | C₁₀H₁₅NO₂S | nih.govsigmaaldrich.com |
| Molecular Weight | 227.33 g/mol | 213.30 g/mol | nih.govsigmaaldrich.com |
| Core Structure | Phenylmethanesulfonamide (B180765) | Benzenesulfonamide (B165840) | nih.govsigmaaldrich.com |
| Established Use | Not widely documented | Plasticizer for polyamides, PVC, etc. | starskychemical.comnih.govchemicalbook.com |
| Key Functional Group | -SO₂NH- | -SO₂NH- | nih.govsigmaaldrich.com |
The sulfonamide group is a robust and reliable functional group for directing the assembly of molecules in the solid state, a core principle of crystal engineering. Its ability to act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the two sulfonyl oxygens) allows for the formation of predictable intermolecular interactions. acs.org
Catalytic Applications of this compound Derivatives
The sulfonamide scaffold is a cornerstone in the development of modern catalysts, valued for its electronic properties, stability, and synthetic accessibility.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. The sulfonamide group is a highly effective hydrogen-bond donor, capable of activating substrates in asymmetric reactions. nih.govacs.orgsoton.ac.uk Bifunctional organocatalysts, which contain both a hydrogen-bond donor and a Lewis basic site (like an amine), are particularly effective. acs.org
This compound could serve as an excellent starting point for creating novel organocatalysts. By chemically linking it to a catalytically active moiety, such as proline or a thiourea (B124793) group, new bifunctional catalysts can be synthesized. nih.govresearchgate.net For instance, proline sulfonamides have been successfully used in a variety of enantioselective C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.govnih.gov Similarly, catalysts combining a squaramide and a sulfonamide motif have shown great promise as multiple hydrogen-bond donors for activating substrates in complex reactions. acs.org The phenyl and butyl groups of the parent molecule would provide steric bulk and influence solubility in organic solvents, allowing for fine-tuning of the catalyst's properties for specific applications. google.com
Table 2: Examples of Organocatalytic Reactions Employing Sulfonamide-Based Catalysts
| Reaction Type | Catalyst Type | Role of Sulfonamide | Example Outcome | Reference |
|---|---|---|---|---|
| Aldol Reaction | Proline-Sulfonamide | Hydrogen-bond donor, chirality director | Construction of all-carbon quaternary stereocenters. | nih.govnih.gov |
| Michael Addition | Thiourea-Sulfonamide | Bifunctional activation via H-bonding | High yields and enantioselectivities for conjugate additions. | soton.ac.uk |
| Vinylogous Aldol Reaction | Squaramide-Sulfonamide | Multiple hydrogen-bond donor for substrate activation | High to excellent enantioselectivities. | acs.org |
| Friedel–Crafts Reaction | Chiral Phosphoric Acids (used to catalyze reactions of indole (B1671886) derivatives, which can contain sulfonamides) | Substrate component, directing group | Synthesis of axially chiral heterotriarylmethanes. | rsc.org |
In transition-metal catalysis, ligands play a crucial role in controlling the reactivity, selectivity, and stability of the metal center. chiba-u.jp The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal ions, making sulfonamide derivatives attractive candidates for ligand design. nih.gov
This compound can be envisioned as a scaffold for developing new ligands for metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic molecules. Copper- and palladium-catalyzed N-arylation of sulfonamides, for example, is a powerful method for forming C-N bonds. nih.govresearchgate.netorganic-chemistry.org By modifying the structure of this compound—for instance, by introducing additional coordinating groups on the phenyl ring—it could be transformed into a bidentate or pincer-type ligand. chiba-u.jp The steric and electronic properties conferred by the butyl and phenyl groups would be instrumental in tuning the performance of the resulting metal complex, potentially leading to catalysts with enhanced activity or novel selectivity. researchgate.net
Table 3: Examples of Metal-Catalyzed Reactions with Sulfonamide Ligands/Substrates
| Metal | Reaction Type | Ligand/Substrate Role | Significance | Reference |
|---|---|---|---|---|
| Copper (Cu) | N-Arylation | Substrate/Ligand | Forms N-aryl sulfonamides, important pharmaceutical motifs. | nih.govresearchgate.net |
| Palladium (Pd) | C-N Cross-Coupling | Substrate/Ligand (e.g., tBuXPhos) | Synthesizes chiral N-aryl sulfinamides without racemization. | organic-chemistry.org |
| Nickel (Ni) | Cross-Electrophile Coupling | Substrate | Enables intramolecular C-N bond activation to form cyclopropanes. | researchgate.netacs.org |
| Copper (Cu) | Sonogashira Coupling | Catalyst system component | Used in the synthesis of complex organic molecules. | researchgate.net |
This compound in Analytical Chemistry and Sensor Development
The development of chemical sensors for detecting specific analytes is a vital area of analytical chemistry. The sulfonamide functional group has been identified as a versatile recognition unit for chemosensors. nih.gov These sensors operate by binding to target ions or molecules through interactions like hydrogen bonding or complexation, which in turn generates a detectable signal, such as a change in color (colorimetric) or light emission (fluorescent). nih.gov
Derivatives of this compound could be designed to act as selective sensors. For example, by attaching a fluorophore to the molecule, a fluorescent sensor could be created. The binding of a specific analyte to the sulfonamide moiety could alter the electronic environment of the fluorophore, causing a measurable change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" response would signal the presence of the target. Molecularly imprinted polymers (MIPs), which create polymer cavities specific to a template molecule, have also been used to create highly selective electrochemical sensors for sulfonamides. nih.govmdpi.com This technology could be adapted to create a sensor for detecting this compound itself or to use it as a component in a sensor for other analytes.
Use as a Reference Standard or Internal Standard in Chemical Analysis
In quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), reference and internal standards are crucial for accurate and precise measurements. A reference standard is a highly purified compound used to calibrate an analytical instrument, while an internal standard is a compound of known concentration added to a sample to correct for variations in sample preparation and instrument response.
The utility of a compound as an internal standard often depends on its structural similarity to the analyte of interest, ensuring similar behavior during extraction and analysis, but with a distinct retention time to avoid signal overlap. Given its sulfonamide structure, this compound could theoretically serve as an internal standard for the analysis of other sulfonamide-based compounds, such as certain classes of antibiotics or herbicides.
Table 1: Potential Characteristics of this compound as an Analytical Standard
| Property | Relevance as an Analytical Standard | Reported/Theoretical Status |
| Purity | Essential for accurate calibration and quantification. | Can be purified by flash column chromatography. |
| Stability | Must not degrade during sample storage or analysis. | Sulfonamides are generally stable compounds. |
| Solubility | Needs to be soluble in common analytical solvents. | As a solid, solubility would need to be determined for specific applications. |
| Detector Response | Should provide a consistent and measurable signal (e.g., in MS or UV detectors). | The phenyl and sulfonamide groups suggest it would be active in common detectors. |
Application in Developing Novel Chemical Sensors and Detection Systems
Chemical sensors are devices that transform chemical information into an analytically useful signal. The development of novel sensors often relies on the design of molecules that can selectively interact with a target analyte. Sulfonamide derivatives have been explored in sensor development due to their ability to bind to specific ions or molecules through hydrogen bonding and other non-covalent interactions.
The structure of this compound, featuring a sulfonamide group with a nitrogen-bound butyl group and a phenyl group, offers potential recognition sites. These sites could be tailored through further chemical modification to create a selective binding pocket for a target analyte. For instance, the sulfonamide moiety could be integrated into a larger molecular framework, such as a fluorescent dye or an electrode surface, to create a sensor that signals the binding event through a change in light emission or electrical current.
While no specific research has been published on the use of this compound in chemical sensors, its structural motifs are relevant to the broader field of sensor design. Future research could explore its potential as a building block for sensors targeting metal ions, anions, or small organic molecules.
Environmental Remediation Technologies Involving this compound (e.g., as a target for degradation studies)
The environmental fate of synthetic chemicals is a significant area of research. Understanding how compounds like this compound degrade in the environment is essential for assessing their potential persistence and impact. Such compounds can be used as model substances in studies aimed at developing new remediation technologies, such as advanced oxidation processes or bioremediation.
Degradation studies would involve exposing this compound to various environmental conditions (e.g., different pH levels, presence of microorganisms, UV light) and monitoring its transformation over time. The identification of its degradation products would be crucial for understanding the environmental pathways and potential formation of more persistent or toxic byproducts.
Although no specific degradation studies on this compound have been found, research on structurally similar sulfonamides can provide insights. These studies often reveal that degradation can occur through microbial action or abiotic processes like photolysis. The butyl and phenyl groups in this compound would likely influence its degradation rate and pathway.
Table 2: Hypothetical Degradation Study Parameters for this compound
| Study Type | Key Parameters to Investigate | Potential Outcomes |
| Biodegradation | Incubation with relevant microbial consortia (e.g., from soil or wastewater). | Determination of half-life, identification of metabolic pathways and products. |
| Photodegradation | Exposure to simulated sunlight (UVA/UVB). | Assessment of photostability, identification of photoproducts. |
| Hydrolysis | Incubation in aqueous solutions at various pH values. | Determination of stability in aquatic environments. |
Further research is necessary to establish the specific roles this compound could play in these non-biological disciplines. The existing information on its synthesis provides a foundation for future investigations into its potential as an analytical standard, a component in chemical sensors, or a model compound in environmental science.
Future Directions and Emerging Research Avenues for N Butyl 1 Phenylmethanesulfonamide
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in N-butyl-1-phenylmethanesulfonamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of this compound and its derivatives. These computational tools can accelerate the discovery and development process by building predictive models based on the compound's structural features. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of this compound analogs with their potential biological activities. By analyzing vast datasets of related sulfonamides, ML algorithms could predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel this compound derivatives, thereby prioritizing the synthesis of compounds with more favorable properties.
An integrated AI/ML model could significantly enhance the accuracy of predicting potential risks, such as drug-induced kidney injury, by combining data on physicochemical properties with off-target interactions. mdpi.com This approach offers a promising avenue for the early-stage screening of this compound-based compounds, ensuring that only those with a higher probability of success and safety proceed to further development. mdpi.com The application of gradient boosting machines and support vector machines has already shown high accuracy in similar predictive tasks in drug discovery. mdpi.com
Exploration of Novel Mechanistic Insights and Biological Targets for this compound Derivatives
A crucial area for future research lies in elucidating the precise molecular mechanisms of action and identifying the biological targets of this compound and its derivatives. While the broader class of sulfonamides is known for a range of biological activities, the specific interactions of this compound remain largely unexplored. Advanced biochemical and cell-based assays are needed to screen for potential enzymatic or receptor targets.
Understanding the mechanistic details is paramount for the rational design of more potent and selective analogs. For example, investigating how the N-butyl group and the phenylmethanesulfonamide (B180765) core contribute to binding affinity and specificity can guide future synthetic efforts. Techniques such as in situ monitoring with Raman spectroscopy, which has been used to understand the mechanosynthesis of other complex molecules, could provide real-time insights into the chemical transformations and intermediate species involved in its potential biological activity. nih.gov Furthermore, exploring its effects on essential biological pathways, such as bacterial peptidoglycan assembly, could reveal novel antibacterial applications. nih.gov
Advancements in Sustainable and Economically Viable Synthesis of this compound
The development of green and economically feasible synthetic routes for this compound is a critical objective for its potential large-scale application. Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. jddhs.com Future research should focus on adopting the principles of green chemistry to minimize the environmental impact of its production.
This compound in the Context of Systems Chemistry and Self-Assembling Systems
The unique structural features of this compound, combining a flexible n-butyl chain with a more rigid phenylmethanesulfonamide moiety, make it an interesting candidate for investigation within the fields of systems chemistry and self-assembly. Systems chemistry explores complex molecular networks and their emergent properties, and this compound could potentially act as a building block for more intricate supramolecular structures. mdpi.com
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.gov The ability of the n-butylammonium cation, a related structure, to facilitate the formation of hierarchical, self-assembled structures in perovskite solar cells highlights the potential for similar behavior in this compound. rsc.org Future research could explore how modifications to the molecular structure influence its self-assembling properties, leading to the formation of novel biomaterials, gels, or nanostructures with tailored functions. nih.gov The study of its behavior in multi-component systems could reveal emergent functions and applications not apparent from the single molecule alone. mdpi.com
Identification of Key Research Gaps and Challenges in the Current Understanding of this compound
Despite its potential, significant research gaps and challenges impede a comprehensive understanding of this compound. A primary challenge is the current lack of extensive analytical data and published research specifically on this compound. sigmaaldrich.com This foundational information is crucial for any advanced investigation into its properties and applications.
Key research gaps that need to be addressed include:
A comprehensive toxicological profile: A thorough evaluation of its potential toxicity is essential for any future applications.
Pharmacokinetic and pharmacodynamic properties: Understanding how the compound is absorbed, distributed, metabolized, and excreted, as well as its effects on the body, is fundamental.
Elucidation of its solid-state structure: X-ray crystallographic studies would provide definitive information on its three-dimensional conformation, which is critical for computational modeling and understanding its interactions with biological targets.
Exploration of a broader range of derivatives: Systematic modification of the n-butyl and phenyl groups is needed to establish structure-activity relationships and optimize its properties for specific applications.
Limited understanding of its reaction mechanisms: A deeper knowledge of the molecular-level details of its synthesis and potential biological reactions is required for process optimization and rational design. nih.gov
Addressing these gaps through targeted research initiatives will be instrumental in unlocking the full scientific and potentially commercial value of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-butyl-1-phenylmethanesulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between phenylmethanesulfonyl chloride and n-butylamine. A typical procedure involves dissolving n-butylamine in anhydrous dichloromethane under nitrogen, followed by dropwise addition of phenylmethanesulfonyl chloride at 0°C. The reaction is stirred at room temperature for 12 hours, then washed with dilute HCl and water. Recrystallization from ethanol/water (3:1 v/v) yields high-purity product (>98%) . Purity can be verified using HPLC with a C18 column (acetonitrile/water gradient) and monitored via UV detection at 254 nm.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl) should show characteristic signals: δ 1.2–1.6 ppm (butyl chain CH), δ 3.1 ppm (sulfonamide NH), and aromatic protons at δ 7.3–7.5 ppm. C NMR confirms the sulfonamide group (δ ~45 ppm for S-connected carbon) .
- IR : A strong S=O stretch at ~1150 cm and N–H stretch at ~3250 cm are diagnostic .
- Mass Spectrometry : ESI-MS should display [M+H] at m/z 276.4 (calculated for CHNOS).
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate that this compound degrades by hydrolysis in aqueous environments (t = 72 hours at pH 7.4). For long-term storage, keep the compound desiccated at -20°C in amber vials. Thermal gravimetric analysis (TGA) shows decomposition begins at 210°C, confirming thermal stability up to 150°C .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as HOMO-LUMO gaps and sulfonamide group reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase) identifies potential binding modes. For example, substituting the butyl chain with fluorinated groups may improve hydrophobic interactions, as seen in perfluorobutylsulfonamide derivatives . Validate predictions with synthesis and enzymatic assays.
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?
- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:
- Cross-Validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based assays) .
- Batch Analysis : Compare activity across independently synthesized batches using LC-MS to rule out impurity effects .
- Structural Confirmation : Use X-ray crystallography (as in benzenesulfonamide derivatives ) to confirm stereochemistry, which can influence activity.
Q. How can the compound be functionalized for use in catalytic or supramolecular systems?
- Methodological Answer : The sulfonamide group’s hydrogen-bonding capacity enables applications in ionic liquids or metal-organic frameworks (MOFs). For example:
- Ionic Liquids : React this compound with 1-methylimidazole to form a sulfonamide-based ionic liquid, characterized by H NMR and cyclic voltammetry .
- MOFs : Coordinate with Zn(NO) in DMF at 120°C to form porous structures, analyzed via BET surface area measurements and PXRD .
Q. What are the ethical and safety considerations for handling this compound in biological studies?
- Methodological Answer :
- Toxicity Screening : Perform acute toxicity assays (e.g., zebrafish embryo model) to establish LD values. Preliminary data for similar sulfonamides suggest moderate cytotoxicity (IC > 50 μM in HEK293 cells) .
- Safety Protocols : Use fume hoods for synthesis and PPE (gloves, goggles) during handling. Dispose of waste via incineration to avoid environmental persistence, as recommended for sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
